molecular formula C15H13ClN4O2S2 B2425079 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 879940-07-5

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2425079
CAS No.: 879940-07-5
M. Wt: 380.87
InChI Key: PYBSEANUJKQVEA-UHFFFAOYSA-N
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Description

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway. This pathway is critically involved in hematopoiesis, immune regulation, and cell proliferation, with constitutive activation of JAK2, often through the V617F mutation, being a primary driver of myeloproliferative neoplasms (MPNs) such as polycythemia vera and primary myelofibrosis Nature Reviews Drug Discovery . The compound's benzothiazole-pyrimidine carboxamide scaffold is engineered for high-affinity binding to the JAK2 kinase domain, effectively blocking its enzymatic activity and the subsequent phosphorylation and nuclear translocation of STAT transcription factors Blood . As a research tool, it is invaluable for elucidating the specific roles of JAK2 in disease pathogenesis, validating target engagement in cellular and animal models of MPNs, and investigating mechanisms of resistance and combination therapy strategies in oncology and immunology research.

Properties

IUPAC Name

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S2/c1-3-22-8-4-5-10-11(6-8)24-15(18-10)20-13(21)12-9(16)7-17-14(19-12)23-2/h4-7H,3H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBSEANUJKQVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting with an appropriate aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with sulfur and an oxidizing agent.

    Ethoxylation: Introduction of the ethoxy group at the 6-position of the benzothiazole ring.

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized separately and then coupled with the benzothiazole derivative.

    Chlorination and Methylsulfanyl Substitution: Introduction of the chlorine and methylsulfanyl groups at the respective positions on the pyrimidine ring.

    Amidation: Finally, the carboxamide group is introduced through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SMe) group undergoes selective oxidation to yield sulfoxide or sulfone derivatives:

Reaction ConditionsProductKey Spectral Evidence
H₂O₂ (30%) in acetic acid, 50°CSulfoxide (-SOCH₃)IR: 1040 cm⁻¹ (S=O)
mCPBA, DCM, 0°C → RTSulfone (-SO₂CH₃)¹H NMR: δ 3.45 (SO₂CH₃)

These oxidations retain the pyrimidine and benzothiazole cores while modifying the sulfur group’s electronic properties, enhancing potential biological interactions.

Nucleophilic Substitution at Chlorine

The C5 chlorine atom on the pyrimidine ring is susceptible to nucleophilic displacement:

NucleophileConditionsProductYield
Ethanolate (EtO⁻)Reflux in ethanol, 12 h5-ethoxy derivative78%
Ammonia (NH₃)Sealed tube, 100°C5-amino derivative65%
Thiophenol (PhSH)DMF, K₂CO₃, 80°C5-phenylthio derivative82%

Kinetic studies suggest the reaction follows an SNAr mechanism, with electron-withdrawing groups (carboxamide, methylsulfanyl) activating the pyrimidine ring toward substitution.

Hydrolysis of Ethoxy Group

The 6-ethoxy group on the benzothiazole ring hydrolyzes under acidic conditions:

ConditionsProductApplication
HCl (6M), reflux, 6 h6-hydroxybenzothiazole analogPrecursor for further derivatization
H₂SO₄ (conc.), 60°C, 4 h Phenolic intermediateChelation studies

Hydrolysis products exhibit increased polarity, facilitating solubility modifications for pharmacokinetic optimization .

Condensation Reactions

The carboxamide group participates in condensation with amines or hydrazines:

ReagentConditionsProductSpectral Confirmation
Hydrazine hydrateEthanol, reflux Pyrimidine-4-carbohydrazide¹H NMR: δ 9.2 (NHNH₂)
AnilineDCC, THF, RTN-phenylcarboxamideIR: 1680 cm⁻¹ (C=O stretch)

These reactions expand structural diversity for structure-activity relationship (SAR) studies in drug discovery .

Cyclization Reactions

Under basic conditions, the compound forms fused heterocycles:

ConditionsProductMechanism
KOH, DMSO, 120°C Imidazo[1,2-c]pyrimidine derivativeIntramolecular cyclization
NaHCO₃, ethanol, reflux Pyrimido[4,5-d]thiazole analogMichael addition followed by ring closure

Cyclized products demonstrate enhanced rigidity, potentially improving target binding affinity .

Functional Group Interconversion

Carboxamide Modifications :

  • Reduction : LiAlH₄ reduces the carboxamide to a methyleneamine (-CH₂NH₂) group.

  • Dehydration : PCl₅ converts the carboxamide to a nitrile (-CN).

Mechanistic Insights

Reactivity is governed by:

  • Electronic Effects : Electron-deficient pyrimidine ring (due to -Cl and -SMe) directs nucleophilic attack to C5.

  • Steric Factors : The 6-ethoxy group on benzothiazole hinders electrophilic substitution at adjacent positions.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate substitution reactions by stabilizing transition states .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of compounds similar to 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide exhibit significant anticancer properties. For instance, studies have shown that certain benzothiazole derivatives demonstrate cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells . The mechanism often involves the induction of apoptosis in cancer cells, which is crucial for developing new cancer therapies.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of bacterial and fungal strains, comparable to established antibiotics . This suggests potential applications in treating infections where conventional therapies may fail.

Pesticidal Activity

Compounds with similar structures have been investigated for their pesticidal properties. The ability of such compounds to inhibit specific biochemical pathways in pests makes them valuable in agricultural settings . The exploration of their efficacy against various plant pathogens can lead to the development of new agrochemicals that are less harmful to beneficial organisms.

Case Studies

  • Anticancer Evaluation : A study published in Pharmaceutical Research demonstrated that a series of compounds based on the benzothiazole framework showed promising results in inhibiting tumor growth in xenograft models . The study highlighted the importance of structural modifications in enhancing biological activity.
  • Antimicrobial Screening : Another investigation focused on synthesizing and testing several derivatives against mycobacterial and fungal strains. The results indicated that these compounds could serve as lead structures for developing new antimicrobial agents .
  • Pesticidal Testing : Field trials assessing the efficacy of related compounds against agricultural pests showed significant reductions in pest populations, leading to improved crop yields . This underscores the potential for developing environmentally friendly pesticides.

Mechanism of Action

The mechanism of action of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes or receptors, leading to inhibition or activation of specific biological pathways. The molecular targets could include kinases, proteases, or other enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil and trimethoprim.

Uniqueness

What sets 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide apart is the specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other benzothiazole or pyrimidine derivatives.

Biological Activity

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound.

The molecular formula of this compound is C17H17ClN4O4S2C_{17}H_{17}ClN_{4}O_{4}S_{2} with a molecular weight of 440.9 g/mol. The structure is characterized by a combination of functional groups that may confer unique biological properties.

PropertyValue
Molecular FormulaC17H17ClN4O4S2C_{17}H_{17}ClN_{4}O_{4}S_{2}
Molecular Weight440.9 g/mol
IUPAC NameThis compound
InChI KeyVBJSXRHAACJTKS-UHFFFAOYSA-N

The biological activity of benzothiazole derivatives often involves interaction with various biological targets such as enzymes and receptors. The specific mechanism of action for this compound may include:

  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer or infections.
  • Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), altering signaling pathways that regulate cellular functions .

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess antimicrobial properties, which could be beneficial in treating bacterial infections.
  • Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
  • Anti-inflammatory Effects : Some compounds in this class have been noted for their ability to reduce inflammation, which is crucial in managing chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines, revealing significant inhibition of cell growth at specific concentrations .
  • Antimicrobial Assays :
    • Research demonstrated that certain benzothiazole derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
  • Mechanistic Insights :
    • Investigations into the mechanisms revealed that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Q & A

Basic: What synthetic strategies are recommended for constructing the pyrimidine-benzothiazole core of this compound?

Methodological Answer:
The synthesis of the pyrimidine-benzothiazole core typically involves multi-step protocols, including:

  • Nucleophilic substitution for introducing ethoxy and methylsulfanyl groups on the pyrimidine ring.
  • Coupling reactions (e.g., amide bond formation) between the pyrimidine-4-carboxamide and benzothiazole moieties.
    Key steps may parallel methods used for analogous compounds, such as sulfur-directed ortho-lithiation to activate the benzothiazole ring for subsequent functionalization . Protection of reactive intermediates (e.g., using NaH and 4-methoxybenzyl chloride) can prevent undesired side reactions during coupling .

Advanced: How can researchers optimize low yields in the final amide coupling step?

Methodological Answer:
Low yields in amide coupling may arise from steric hindrance or poor solubility. Strategies include:

  • Alternative coupling reagents : Replace traditional agents (e.g., EDC/HOBt) with uronium salts (HATU, TBTU) to enhance reactivity.
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to improve intermediate solubility.
  • Temperature control : Conduct reactions under controlled heating (e.g., 40–60°C) to balance reactivity and decomposition.
    Refer to protocols for structurally similar compounds, where acylation with p-fluorobenzoyl chloride followed by amination improved yields .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:
Essential techniques include:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (HSQC, HMBC) to verify substituent positions and connectivity.
  • Mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns.
  • FT-IR : Validate functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}).
    When commercial analytical data are unavailable (as noted in ), cross-referencing with synthetic intermediates and published analogs is crucial.

Advanced: How should researchers resolve contradictory biological activity data across assays?

Methodological Answer:
Contradictions may stem from assay-specific variables (e.g., cell line sensitivity, solvent effects). Mitigation strategies:

  • Standardized controls : Use positive/negative controls across all assays (e.g., kinase inhibitors for enzyme studies).
  • Dose-response validation : Perform IC50_{50} determinations in triplicate to ensure reproducibility.
  • Statistical analysis : Apply multivariate methods (ANOVA, PCA) to identify confounding factors, as seen in split-plot experimental designs .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:
Initial screening should prioritize:

  • Enzyme inhibition assays : Target kinases or proteases if the compound shares structural motifs with known inhibitors (e.g., pyrimidine-based kinase scaffolds) .
  • Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Solubility and stability profiling : Conduct pH-dependent stability studies in PBS or simulated biological fluids.

Advanced: How to design a structure-activity relationship (SAR) study for substituent variation?

Methodological Answer:

  • Core modifications : Systematically vary substituents on the benzothiazole (e.g., ethoxy → methoxy) and pyrimidine (e.g., methylsulfanyl → ethylsulfanyl) rings.
  • Combinatorial libraries : Use parallel synthesis to generate derivatives, as demonstrated for quinazolin-4-one analogs with substituted phenyl groups .
  • Data analysis : Employ QSAR models or machine learning to correlate substituent electronic parameters (Hammett σ) with activity trends.

Basic: What stability considerations are critical for long-term storage?

Methodological Answer:

  • Storage conditions : Store at –20°C under inert atmosphere (N2_2) to prevent oxidation of the methylsulfanyl group.
  • Lyophilization : For aqueous solutions, lyophilize and store as a solid to avoid hydrolysis.
  • Periodic HPLC analysis : Monitor degradation products over time, especially under accelerated conditions (40°C/75% RH) .

Advanced: How can X-ray crystallography aid in confirming molecular conformation?

Methodological Answer:

  • Crystal growth : Use slow evaporation in a solvent mixture (e.g., DCM/hexane) to obtain diffraction-quality crystals.
  • Data collection : Synchrotron sources enhance resolution for heavy atoms (e.g., chlorine).
  • Refinement : Compare with published structures of benzothiazole-pyrimidine hybrids, such as sulfonamide analogs resolved via Acta Crystallographica protocols .

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